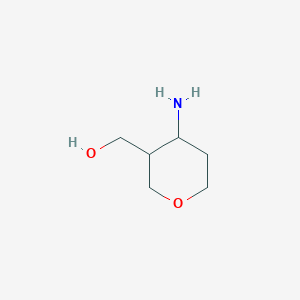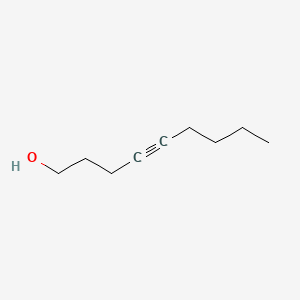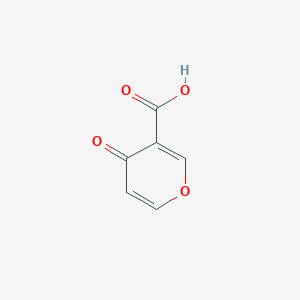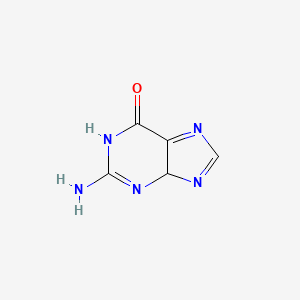
(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9N3·HCl It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the attached methylamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of substituted imidazoles .
Applications De Recherche Scientifique
(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-1H-imidazol-2-yl)methanamine: Similar in structure but with the methyl group at a different position on the imidazole ring.
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: Contains a benzo-fused imidazole ring, offering different chemical properties.
(3-Methylimidazol-4-yl)methanamine: Another positional isomer with distinct reactivity.
Uniqueness
(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C5H10ClN3 |
|---|---|
Poids moléculaire |
147.60 g/mol |
Nom IUPAC |
(3-methylimidazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c1-8-4-7-3-5(8)2-6;/h3-4H,2,6H2,1H3;1H |
Clé InChI |
CJQZJXKATGXBKB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)





![4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11923032.png)
![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)
![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)
![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)

